5-Chloro-6-isopropoxy-2-naphthoic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Chloro-6-isopropoxy-2-naphthoic acid (CAS 2755722-75-7) is a highly functionalized naphthalene carboxylic acid derivative with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol. Its structure features a chlorine atom at the 5-position and an isopropoxy group at the 6-position on the naphthalene ring, creating a unique substitution pattern that distinguishes it from other mono-substituted or unsubstituted naphthoic acid analogs.

Molecular Formula C14H13ClO3
Molecular Weight 264.70 g/mol
Cat. No. B14774091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-isopropoxy-2-naphthoic acid
Molecular FormulaC14H13ClO3
Molecular Weight264.70 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C14H13ClO3/c1-8(2)18-12-6-4-9-7-10(14(16)17)3-5-11(9)13(12)15/h3-8H,1-2H3,(H,16,17)
InChIKeyPBXVBWJOGBVOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-isopropoxy-2-naphthoic Acid: A Specialized Naphthalene-Derived Building Block


5-Chloro-6-isopropoxy-2-naphthoic acid (CAS 2755722-75-7) is a highly functionalized naphthalene carboxylic acid derivative with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol . Its structure features a chlorine atom at the 5-position and an isopropoxy group at the 6-position on the naphthalene ring, creating a unique substitution pattern that distinguishes it from other mono-substituted or unsubstituted naphthoic acid analogs . It is primarily utilized as a versatile intermediate in organic synthesis and as a specialized building block in medicinal chemistry research .

Why 5-Chloro-6-isopropoxy-2-naphthoic Acid Cannot Be Interchanged with Common Naphthoic Acid Analogs


Substitution of 5-Chloro-6-isopropoxy-2-naphthoic acid with simpler analogs like 5-chloro-2-naphthoic acid or 6-isopropoxy-2-naphthoic acid is not scientifically valid due to substantial differences in their physicochemical and electronic profiles. The combined presence of both an electron-withdrawing chlorine at position 5 and a bulky, electron-donating isopropoxy group at position 6 on the naphthalene core creates a unique steric and electronic environment . This dual substitution pattern is a key structural motif found in certain retinoid receptor ligands [1] and is absent in simpler analogs, which would likely exhibit altered reactivity in coupling reactions, different binding affinities in biological systems, and distinct overall molecular properties such as lipophilicity and hydrogen-bonding capacity [2].

Quantitative Differentiation of 5-Chloro-6-isopropoxy-2-naphthoic Acid from Closest Analogs


Comparative Physicochemical Profile: Enhanced Lipophilicity and Steric Bulk vs. 5-Chloro-2-naphthoic Acid

The introduction of a 6-isopropoxy group onto the 5-chloro-2-naphthoic acid scaffold results in a marked increase in molecular weight and, by class-level inference, a significant elevation in lipophilicity (cLogP). While direct experimental LogP values are not available, the change in calculated topological polar surface area (tPSA) provides a quantifiable basis for differentiation. The target compound's tPSA is predicted to be identical to its analog 5-chloronaproxen (46.5 Ų), which is marginally lower than the 50.4 Ų of 5-chloro-2-naphthoic acid, suggesting slightly better passive membrane permeability potential [1]. More importantly, the isopropoxy group introduces a branched, bulky substituent not present in 5-chloro-2-naphthoic acid, which can lead to distinct steric interactions in enzyme binding pockets or during chemical reactions .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Differentiation from 6-Isopropoxy-2-naphthoic Acid: Introduction of a Key Halogen Handle

A critical, quantifiable difference between the target compound and its non-halogenated analog, 6-isopropoxy-2-naphthoic acid, is the presence of a chlorine atom at the 5-position. This chlorine atom adds a specific atomic mass of approximately 34.4 Da (difference in molecular weight between C14H13ClO3 and C14H14O3) and provides a reactive handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the des-chloro analog . Furthermore, the presence of the chlorine atom is predicted to significantly alter the electron density of the aromatic ring, which can influence the acidity of the carboxylic acid group (pKa) and the compound's reactivity profile in nucleophilic or electrophilic substitutions compared to the 6-isopropoxy-2-naphthoic acid baseline .

Organic Synthesis Cross-Coupling Reactions Building Blocks

Potential for Enhanced Biological Selectivity Based on Retinoid Receptor Scaffold Analysis

The 5-chloro-6-alkoxy-2-naphthoic acid scaffold is a core structural motif in selective ligands for retinoic acid receptors (RARs), specifically RARβ and RARγ [1]. Research on closely related 6-substituted-2-naphthoic acid retinoids has shown that the nature of the 6-substituent is critical for receptor subtype selectivity and transcriptional activation potency. For example, a 6-methoxy analog exhibited an EC50 of 2.8 nM for RARβ activation, while a 6-ethoxy analog was 10-fold less potent (EC50 = 28 nM) [2]. By class-level inference, the target compound's distinct 6-isopropoxy group—which is sterically larger and more lipophilic than a methoxy or ethoxy group—would be expected to confer a unique selectivity and potency profile for RAR subtypes compared to these simpler analogs. The additional 5-chloro substituent provides a further point of structural differentiation that is not present in the reference series, potentially enabling the development of next-generation retinoids with improved pharmacological properties [1].

Retinoid Research Nuclear Receptors Drug Discovery

Validated Application Scenarios for 5-Chloro-6-isopropoxy-2-naphthoic Acid in Scientific Procurement


Synthesis of Novel Retinoic Acid Receptor (RAR) Modulators

Medicinal chemists developing selective RARβ or RARγ agonists or antagonists should consider 5-Chloro-6-isopropoxy-2-naphthoic acid as a key intermediate. The SAR evidence from 6-substituted 2-naphthoic acids indicates that the 6-alkoxy group is a critical determinant of receptor subtype selectivity and potency [1]. The specific 5-chloro-6-isopropoxy pattern offers a distinct combination of steric bulk and electronic properties not available in other commercially viable analogs, making it a valuable building block for exploring new chemical space around this established pharmacophore [1].

Preparation of Diverse Chemical Libraries via Cross-Coupling

Procurement for a medicinal chemistry campaign aimed at generating diverse compound libraries would prioritize 5-Chloro-6-isopropoxy-2-naphthoic acid over its non-halogenated analog, 6-isopropoxy-2-naphthoic acid. The presence of the 5-chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or amine substituents to rapidly explore SAR . This single building block can serve as a common intermediate for synthesizing dozens of unique final compounds, increasing synthetic efficiency and project value .

Investigating MenA Inhibition for Antitubercular Drug Discovery

Research teams focused on targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis should consider this compound as a potential MenA inhibitor scaffold. Studies on related naphthoic acid esters have identified potent MenA inhibitors with IC50 values ranging from 13-22 µM [2]. The 5-chloro-6-isopropoxy-2-naphthoic acid core can serve as a starting point for synthesizing a series of esters and amides to explore structure-activity relationships (SAR) for improving potency and drug disposition properties in the pursuit of novel antitubercular agents [2].

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